molecular formula C21H20FN3O5S B2870002 Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1358423-93-4

Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B2870002
CAS No.: 1358423-93-4
M. Wt: 445.47
InChI Key: MOSCXWKZDNSHSZ-UHFFFAOYSA-N
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Description

Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds similar to Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate, specifically 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, have been synthesized and shown to exhibit significant antimicrobial activity against various strains of microbes (Dalloul et al., 2017).

Biocompatible Polymer Synthesis

N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound structurally related to this compound, has been used as an initiator for polymerization of 2-oxazolines, leading to the synthesis of biocompatible poly(2-oxazoline)s. These polymers have potential applications in biomedicine, particularly in the coating of medical devices (Hayashi & Takasu, 2015).

Anticonvulsant Activity

Compounds featuring the 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione structures with fluorinated aryl moieties have demonstrated notable anticonvulsant activity. These findings suggest that similar structures, including this compound, could be explored for their potential anticonvulsant effects (Obniska et al., 2006).

NK2 Receptor Antagonism

Spiropiperidines, structurally related to this compound, have been synthesized and identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. This suggests potential applications in treating conditions related to NK2 receptor activity, such as respiratory diseases (Smith et al., 1995).

Properties

IUPAC Name

methyl 2-[[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-30-20(27)16-7-2-3-8-17(16)31(28,29)25-11-9-21(10-12-25)23-18(19(26)24-21)14-5-4-6-15(22)13-14/h2-8,13H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCXWKZDNSHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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